Critical Structural Differentiation from Closest Commercial Analogs
The defining structural feature of 946219-38-1 is the simultaneous presence of a 3,4,5-trimethoxyphenyl urea terminus and a 1,2-dimethylindole-3-sulfonyl moiety. The closest commercially available analogs uniformly lack one of these two critical pharmacophoric elements. For example, 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea (CAS 946350-78-3) replaces the TMP group with a simple p-tolyl group, eliminating the three methoxy oxygen atoms essential for tubulin colchicine-site hydrogen bonding . Conversely, 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea lacks the N1-methyl substituent on the indole, altering the electron density and steric environment at a position known to modulate NLRP3 inhibitory activity . No other commercially cataloged compound combines both the full TMP group and the 1,2-dimethylindole sulfonyl scaffold in a single structure.
| Evidence Dimension | Structural uniqueness (presence of both critical pharmacophores) |
|---|---|
| Target Compound Data | Contains both 3,4,5-trimethoxyphenyl group and 1,2-dimethylindole-3-sulfonyl group simultaneously. |
| Comparator Or Baseline | Closest analogs: CAS 946350-78-3 (lacks TMP); CAS 1207052-39-8 (indoline, lacks indole aromaticity and N-methyl); N-desmethyl analog (lacks N1-methyl). |
| Quantified Difference | Target compound is the only structure in its immediate analog space possessing both pharmacophores; all comparators are missing at least one key functional group. |
| Conditions | Structural comparison based on public chemical databases and vendor catalogs (PubChem, ChemSpider). |
Why This Matters
Procurement of any structurally simplified analog will yield a compound with a fundamentally different pharmacological profile, invalidating any experimental hypothesis built around the dual pharmacophore mechanism.
